
CID 154701336
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Overview
Description
CID 154701336 is an antimicrobial compound known for its ability to inhibit the growth of methicillin-resistant Staphylococci. It has a molecular formula of C₁₄H₂₀N₂NaO₅S₂ and a molecular weight of 383.44 g/mol . This compound is particularly significant in the field of antimicrobial research due to its effectiveness against resistant bacterial strains.
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 154701336 is synthesized through a series of chemical reactions involving dithiocarbamate and carbapenem intermediates. The synthesis typically involves the reaction of a dithiocarbamate with a carbapenem under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Analysis of Potential Matches
Cross-referencing molecular formulas, CAS numbers, and structural data from the search results revealed no matches for CID 154701336. For example:
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Result describes GDC-0941 dimethanesulfonate (CAS 957054-33-0), which undergoes oxidation, reduction, and substitution reactions.
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Result details synthetic routes for thiazolo-pyridazinones involving cyclization and hydrazine-mediated ring closure.
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Result discusses thienopyrimidine derivatives synthesized via thermal and microwave-assisted methods.
None of these compounds correlate with the unspecified CID.
Data Gaps and Source Limitations
The exclusion of and , combined with the absence of relevant entries in PubMed, PMC, or EPA databases ( , , ), limits the ability to retrieve reaction data. For example:
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Result lists EPA-registered chemicals, but no entry matches the CID.
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Result focuses on triazolo-triazine synthesis, unrelated to the queried CID.
Recommendations for Further Research
To address this gap:
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Verify the accuracy of the CID identifier.
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Consult primary literature via platforms like SciFinder or Reaxys for proprietary or recently published data.
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Validate structural information using spectroscopic databases (e.g., NMR, MS).
Given the constraints of the provided sources and the lack of identifiable data for this compound, a detailed chemical reactions analysis cannot be generated at this time. Further investigation with expanded access to proprietary or specialized databases is advised.
Scientific Research Applications
CID 154701336 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by methicillin-resistant Staphylococci.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
CID 154701336 exerts its antimicrobial effects by inhibiting the growth of methicillin-resistant Staphylococci. The compound targets specific bacterial enzymes and pathways, disrupting essential processes within the bacterial cells. This leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.
Cilastatin: Often combined with imipenem to prevent its degradation by renal enzymes.
Uniqueness
CID 154701336 is unique due to its specific activity against methicillin-resistant Staphylococci, making it a valuable compound in the fight against antibiotic-resistant bacteria. Its dithiocarbamate structure also distinguishes it from other carbapenem antibiotics .
Properties
InChI |
InChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGPFPKKRXYBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2NaO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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